(4-溴嘧啶-2-基)环戊胺

描述

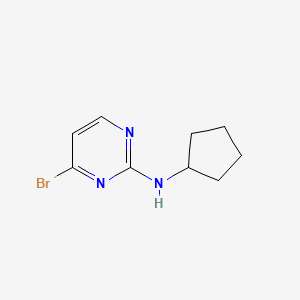

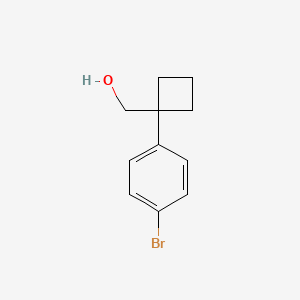

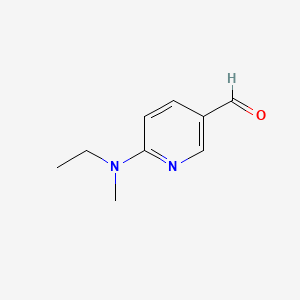

“(4-Bromopyrimidin-2-yl)cyclopentylamine” is a chemical compound with the CAS Number: 1269291-43-1. It has a molecular weight of 242.12 . The IUPAC name for this compound is 4-bromo-N-cyclopentyl-2-pyrimidinamine .

Molecular Structure Analysis

The InChI code for “(4-Bromopyrimidin-2-yl)cyclopentylamine” is 1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) . This code provides a specific textual representation of the compound’s molecular structure.科学研究应用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

(4-Bromopyrimidin-2-yl)cyclopentylamine is utilized in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are significant in medicinal chemistry due to their presence in various bioactive compounds.

Methods of Application

The compound is used in a Cu-catalyzed coupling reaction to synthesize key intermediates for further chemical transformations. The process involves selective N-alkylation and subsequent reactions to form the desired pyrrolo[2,3-d]pyrimidine derivatives .

Results

The method provides an efficient route to synthesize these derivatives, which are crucial for developing pharmaceuticals with potential bioactivities and fluorescence properties.

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

In organic synthesis, (4-Bromopyrimidin-2-yl)cyclopentylamine serves as a building block for constructing complex molecules with pyrimidine rings.

Methods of Application

The compound undergoes various organic reactions, including alkylation, cyclization, and coupling, to form complex heterocyclic structures that are prevalent in many organic molecules .

Results

The synthesized molecules exhibit a range of properties, making them suitable for further exploration in organic chemistry and material sciences.

Application in Chemical Biology

Scientific Field

Chemical Biology

Summary of Application

This compound is used in chemical biology to study the interaction between small molecules and biological systems, particularly in the context of drug discovery.

Methods of Application

It is incorporated into bioactive molecules to investigate their binding affinity and mechanism of action within biological targets .

Results

The studies yield valuable insights into the molecular basis of diseases and inform the design of new therapeutic agents.

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

(4-Bromopyrimidin-2-yl)cyclopentylamine is used as a reagent in analytical chemistry to develop assays and detect specific chemical or biological substances.

Methods of Application

The compound is used to prepare fluorescent probes or markers that can bind to specific targets, allowing for their detection and quantification in complex mixtures .

Results

The development of these assays enables the accurate measurement of substances, which is essential for various analytical applications.

Application in Material Chemistry

Scientific Field

Material Chemistry

Summary of Application

The compound finds application in the synthesis of materials with specific optical properties, such as fluorescence.

Methods of Application

Through controlled chemical reactions, (4-Bromopyrimidin-2-yl)cyclopentylamine is transformed into materials that exhibit desired photophysical characteristics .

Results

The resultant materials have potential applications in the development of new optical devices and sensors.

Application in Pharmacology

Scientific Field

Pharmacology

Summary of Application

It is used in pharmacological research to develop new drugs with pyrimidine as a core structure, which is common in many pharmaceuticals.

Methods of Application

The compound is a precursor in the synthesis of various pharmacologically active molecules. It undergoes reactions to create compounds that are then tested for their therapeutic efficacy .

Results

The research leads to the identification of new drug candidates that can proceed to clinical trials for further evaluation.

Each of these applications demonstrates the versatility of (4-Bromopyrimidin-2-yl)cyclopentylamine in scientific research, contributing to advancements across multiple fields. The detailed methods and results highlight the compound’s role in facilitating significant scientific progress.

Application in Drug Development

Summary of Application

This compound is crucial in the development of kinase inhibitors, which are important in the treatment of various cancers.

Methods of Application

It is used to synthesize aurora kinase inhibitors, which are then tested for their efficacy in inhibiting cancer cell proliferation .

Results

The synthesized inhibitors show promising results in preclinical trials, demonstrating significant potential in cancer therapy.

Application in Signal Pathway Research

Scientific Field

Molecular Biology

Summary of Application

(4-Bromopyrimidin-2-yl)cyclopentylamine is used to study the hedgehog signaling pathway, which plays a critical role in cell growth and development.

Methods of Application

The compound is incorporated into molecules that act as hedgehog signaling pathway inhibitors, providing insights into the modulation of this pathway .

Results

The inhibitors developed show higher effectiveness compared to existing controls, offering new avenues for therapeutic intervention.

Application in Enzyme Inhibition

Scientific Field

Biochemistry

Summary of Application

The compound is instrumental in creating inhibitors for enzymes like JAK and EGFR-TK, which are targets for treating autoimmune diseases and cancers.

Methods of Application

Through a series of chemical reactions, (4-Bromopyrimidin-2-yl)cyclopentylamine is transformed into potent enzyme inhibitors .

Results

These inhibitors demonstrate higher potency in enzymatic assays, outperforming commercial drugs in some cases.

Application in Green Chemistry

Scientific Field

Green Chemistry

Summary of Application

It is used in the development of environmentally friendly synthetic methods for constructing pyrrolo[2,3-d]pyrimidine derivatives.

Methods of Application

A green and simple Cu-catalyzed method is employed for the efficient synthesis of these derivatives, minimizing the environmental impact .

Results

The process yields numerous derivatives through economical and eco-friendly approaches, contributing to sustainable chemical practices.

Application in Fluorescent Probe Development

Summary of Application

(4-Bromopyrimidin-2-yl)cyclopentylamine is used to develop fluorescent probes for bioimaging and diagnostic purposes.

Methods of Application

The compound is utilized to create probes that can selectively bind to biological targets and emit fluorescence for detection .

Results

These probes enhance the visualization of biological processes, aiding in diagnostics and research.

Application in Advanced Battery Science

Scientific Field

Material Science

Summary of Application

This compound contributes to the research and development of advanced battery materials with improved performance.

Methods of Application

It is involved in the synthesis of materials that can be used in battery electrodes, affecting the charge and discharge cycles .

属性

IUPAC Name |

4-bromo-N-cyclopentylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYKNKFLOGYGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718255 | |

| Record name | 4-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromopyrimidin-2-yl)cyclopentylamine | |

CAS RN |

1269291-43-1 | |

| Record name | 2-Pyrimidinamine, 4-bromo-N-cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)

![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)